molecular formula C10H6BrClO2S B2545197 1-Bromonaphthalene-2-sulfonyl chloride CAS No. 90948-01-9

1-Bromonaphthalene-2-sulfonyl chloride

Cat. No.: B2545197
CAS No.: 90948-01-9
M. Wt: 305.57
InChI Key: OUDPMJUNGKSALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromonaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C10H6BrClO2S. It is a derivative of naphthalene, where a bromine atom is attached to the first carbon and a sulfonyl chloride group is attached to the second carbon of the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromonaphthalene-2-sulfonyl chloride can be synthesized through the sulfonation of 1-bromonaphthalene followed by chlorination. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-Bromonaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromonaphthalene-2-sulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Research: Used in the development of potential drug candidates, particularly in the synthesis of sulfonamide-based drugs.

    Material Science: Employed in the preparation of functional materials, such as polymers and dyes.

    Biological Studies: Utilized in the modification of biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism of action of 1-bromonaphthalene-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The bromine atom on the naphthalene ring can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromonaphthalene-2-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group on the naphthalene ring. This combination of functional groups provides a versatile reactivity profile, making it valuable in various chemical transformations and applications .

Properties

IUPAC Name

1-bromonaphthalene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClO2S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDPMJUNGKSALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.